Rotigotine hydrochloride
Rotigotine hydrochloride
Dopamine receptor agonist. High affinity for D1, D2 and D3 receptors (Ki values are 83, 13 and 0.71 nM, respectively). Shows significant affinity at α2B and 5-HT1A receptors (Ki values are 27 and 30 nM, respectively). Exhibits anti-Parkinsonian and antidepressant activity.
Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
Brand Name:
Vulcanchem
CAS No.:
125572-93-2
VCID:
VC0002329
InChI:
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
SMILES:
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Molecular Formula:
C19H26ClNOS
Molecular Weight:
351.9 g/mol
Rotigotine hydrochloride
CAS No.: 125572-93-2
Cat. No.: VC0002329
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dopamine receptor agonist. High affinity for D1, D2 and D3 receptors (Ki values are 83, 13 and 0.71 nM, respectively). Shows significant affinity at α2B and 5-HT1A receptors (Ki values are 27 and 30 nM, respectively). Exhibits anti-Parkinsonian and antidepressant activity. Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity. |
|---|---|
| CAS No. | 125572-93-2 |
| Molecular Formula | C19H26ClNOS |
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 |
| Standard InChI Key | CEXBONHIOKGWNU-NTISSMGPSA-N |
| Isomeric SMILES | CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl |
| SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
| Canonical SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
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